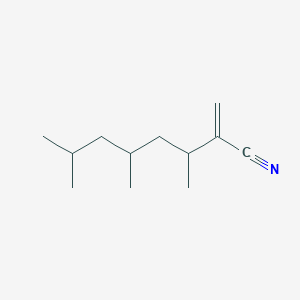

2-Methylene-3,5,7-trimethyloctanenitrile

Description

2-Methylene-3,5,7-trimethyloctanenitrile (C₁₂H₁₉N) is a branched aliphatic nitrile featuring a methylene group at the 2-position and methyl substituents at the 3, 5, and 7 positions. Its synthesis involves the reduction of a cyano ester intermediate (VI) to a cyano alcohol (VII) using sodium borohydride in ethanol, followed by dehydration with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in anhydrous methylene chloride to yield the final product (VIII) .

Properties

Molecular Formula |

C12H21N |

|---|---|

Molecular Weight |

179.30 g/mol |

IUPAC Name |

3,5,7-trimethyl-2-methylideneoctanenitrile |

InChI |

InChI=1S/C12H21N/c1-9(2)6-10(3)7-11(4)12(5)8-13/h9-11H,5-7H2,1-4H3 |

InChI Key |

YARSYKYMPFROQQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C)CC(C)C(=C)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: 2-Hydroxymethyl-3,5,7-trimethyloctanenitrile (VII)

The precursor to 2-methylene-3,5,7-trimethyloctanenitrile, 2-hydroxymethyl-3,5,7-trimethyloctanenitrile (VII) , differs by the presence of a hydroxymethyl group instead of a methylene group. Key distinctions include:

- Reactivity : The hydroxymethyl group in VII allows for further functionalization (e.g., esterification or oxidation), whereas the methylene group in VIII may confer susceptibility to polymerization or electrophilic addition .

- Solubility: VII, being more polar due to the hydroxyl group, is likely soluble in polar solvents like ethanol, while VIII’s nonpolar methylene group may enhance solubility in hydrophobic media (e.g., methylene chloride).

Comparison with Other Branched Nitriles and Alkanes

- 3-Ethyl-2,4,5-trimethyloctane: A branched alkane (C₁₃H₂₈) with ethyl and methyl substituents. However, its solubility data (tested at 50 mg/mL in unspecified media) suggest moderate hydrophobicity, comparable to aliphatic nitriles .

- Propionitrile (C₃H₅N) : A simple nitrile with linear structure. Propionitrile’s higher volatility (boiling point: 97°C) compared to VIII (predicted higher due to branching) may limit its stability in perfumery applications .

Table 2: General Properties of Selected Compounds

| Compound | Molecular Formula | Key Functional Groups | Boiling Point (Predicted) | Key Applications |

|---|---|---|---|---|

| This compound | C₁₂H₁₉N | Nitrile, Methylene | ~250–300°C (estimated) | Perfumery, Specialty chems |

| 3-Ethyl-2,4,5-trimethyloctane | C₁₃H₂₈ | Alkane | ~200–220°C (estimated) | Solvents, Fuels |

| Propionitrile | C₃H₅N | Nitrile | 97°C | Organic synthesis |

Research Findings and Limitations

- Synthetic Efficiency : The use of DBU in VIII’s synthesis ensures high dehydration efficiency, avoiding side reactions common in traditional acid-catalyzed methods .

- Data Gaps: No explicit comparative studies on the olfactory properties, toxicity, or thermal stability of VIII versus analogs were found in the provided evidence.

- Inferred Properties : The branched structure of VIII likely enhances steric hindrance, reducing reactivity compared to linear nitriles like propionitrile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.